Cas no 74293-02-0 (cis-4-methylazetidine-2-carboxylic acid)

cis-4-methylazetidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (2R,4R)-4-Methylazetidine-2-carboxylic acid
- Rel-(2R,4R)-4-methylazetidine-2-carboxylic acid
- CID 138039816
- 2-Azetidinecarboxylic acid, 4-methyl-, (2R,4R)-rel-
- cis-4-methylazetidine-2-carboxylic acid
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- Inchi: 1S/C5H9NO2/c1-3-2-4(6-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1
- InChI Key: HJNCIIYYAHQDGZ-QWWZWVQMSA-N
- SMILES: OC([C@H]1C[C@@H](C)N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 113
- XLogP3: -2.3
- Topological Polar Surface Area: 49.3
Experimental Properties
- Density: 1.159±0.06 g/cm3(Predicted)
- Boiling Point: 234.5±33.0 °C(Predicted)
- pka: 2.36±0.40(Predicted)
cis-4-methylazetidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2438-500MG |
cis-4-methylazetidine-2-carboxylic acid |
74293-02-0 | 95% | 500MG |
¥ 6,514.00 | 2022-10-13 | |
Enamine | EN300-6479043-0.5g |
rac-(2R,4R)-4-methylazetidine-2-carboxylic acid |
74293-02-0 | 0.5g |
$1214.0 | 2023-05-29 | ||
Enamine | EN300-6479043-10.0g |
rac-(2R,4R)-4-methylazetidine-2-carboxylic acid |
74293-02-0 | 10g |
$6697.0 | 2023-05-29 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2438-100MG |
cis-4-methylazetidine-2-carboxylic acid |
74293-02-0 | 95% | 100MG |
¥ 2,442.00 | 2022-10-13 | |
Enamine | EN300-6479043-0.05g |
rac-(2R,4R)-4-methylazetidine-2-carboxylic acid |
74293-02-0 | 0.05g |
$361.0 | 2023-05-29 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2438-1G |
cis-4-methylazetidine-2-carboxylic acid |
74293-02-0 | 95% | 1g |
¥ 9,768.00 | 2022-10-13 | |
1PlusChem | 1P020754-250mg |
cis-4-methylazetidine-2-carboxylic acid |
74293-02-0 | 95% | 250mg |
$1014.00 | 2024-04-21 | |
1PlusChem | 1P020754-1g |
cis-4-methylazetidine-2-carboxylic acid |
74293-02-0 | 95% | 1g |
$1987.00 | 2023-12-16 | |
Aaron | AR0207DG-10g |
cis-4-methylazetidine-2-carboxylic acid |
74293-02-0 | 95% | 10g |
$9234.00 | 2023-12-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2438-100mg |
cis-4-methylazetidine-2-carboxylic acid |
74293-02-0 | 95% | 100mg |
¥2664.0 | 2024-04-17 |
cis-4-methylazetidine-2-carboxylic acid Related Literature
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
Additional information on cis-4-methylazetidine-2-carboxylic acid
Cis-4-Methylazetidine-2-Carboxylic Acid: A Comprehensive Overview
Cis-4-methylazetidine-2-carboxylic acid, with the CAS number 74293-02-0, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The "cis" designation in its name refers to the stereochemistry of the molecule, indicating that the substituents on the nitrogen atom are on the same side of the ring. The presence of a methyl group and a carboxylic acid group further defines its structure and functional properties.
The synthesis of cis-4-methylazetidine-2-carboxylic acid has been extensively studied, with researchers exploring various methods to achieve high yields and optimal stereocontrol. Recent advancements in asymmetric catalysis have enabled the synthesis of this compound with excellent enantiomeric excess, making it a valuable tool in drug discovery and development. Its structural uniqueness has led to its application in the design of bioactive molecules, particularly in the context of peptide mimetics and enzyme inhibitors.
One of the most intriguing aspects of cis-4-methylazetidine-2-carboxylic acid is its potential as a building block for more complex molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and condensations, has made it a versatile starting material. For instance, its use in peptide coupling reactions has been explored, where it serves as a surrogate for amino acids due to its similar structural features.
Recent studies have also highlighted the biological activity of cis-4-methylazetidine-2-carboxylic acid. Preclinical data suggest that this compound exhibits potent inhibitory activity against certain enzymes, including proteases and kinases, which are key targets in the treatment of diseases such as cancer and inflammatory disorders. Furthermore, its ability to modulate cellular signaling pathways has positioned it as a promising candidate for drug development.
The pharmacokinetic properties of cis-4-methylazetidine-2-carboxylic acid have also been investigated, with researchers focusing on its absorption, distribution, metabolism, and excretion (ADME) profile. These studies have provided valuable insights into its suitability as an orally bioavailable drug. Notably, its favorable solubility and stability profiles have enhanced its potential for therapeutic applications.
In terms of industrial applications, cis-4-methylazetidine-2-carboxylic acid has found utility in the synthesis of advanced materials and specialty chemicals. Its role as an intermediate in the production of high-performance polymers and coatings has been explored, showcasing its versatility beyond traditional pharmaceutical applications.
Looking ahead, ongoing research is focused on optimizing the synthesis of cis-4-methylazetidine-2-carboxylic acid while exploring novel applications in fields such as agrochemistry and materials science. The integration of computational chemistry tools with experimental approaches is expected to further accelerate discoveries related to this compound.
In conclusion, cis-4-methylazetidine-2-carboxylic acid is a multifaceted compound with significant potential across various scientific domains. Its unique structure, coupled with advancements in synthetic methodologies and biological studies, positions it as a key player in future innovations within chemistry and pharmacology.
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